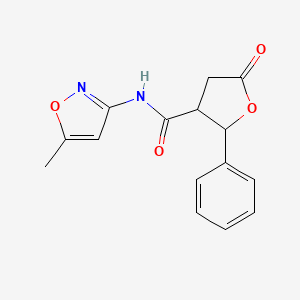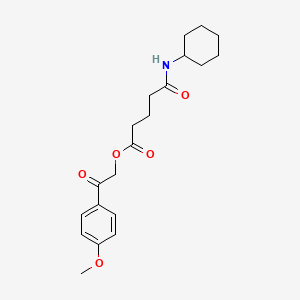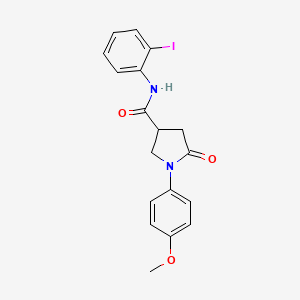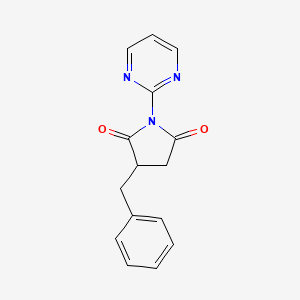
N-(5-methyl-3-isoxazolyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex reactions, providing valuable insights into the methodologies applicable for synthesizing N-(5-Methyl-3-isoxazolyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide. For instance, the identification and characterization of related research chemicals highlight the importance of accurate synthesis routes and the potential for mislabeling among closely related compounds. This underscores the significance of rigorous synthesis protocols and analytical techniques in identifying and characterizing such compounds (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(5-Methyl-3-isoxazolyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide can be analyzed through various spectroscopic and computational methods. Studies employing vibrational spectral analysis, for example, offer insights into the equilibrium geometry, harmonic vibrational wavenumbers, and bonding features, further elucidated using density functional theory (DFT) methods (Shahidha et al., 2014).
Chemical Reactions and Properties
Research on analogous compounds reveals insights into their chemical reactivity and properties. The synthesis and characterization of isomers and derivatives of similar structures provide a foundation for understanding the chemical behavior of N-(5-Methyl-3-isoxazolyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide. These studies highlight the potential for bioisosteric replacements and the significance of chemical structure on the pharmacological activities of these compounds (Reddy et al., 2010).
Physical Properties Analysis
The physical properties, including thermal stability and solubility, play a crucial role in the compound's applications and handling. Research on related compounds, focusing on their synthesis and thermal behavior, provides insights into the physical properties that could be expected from N-(5-Methyl-3-isoxazolyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide. These studies contribute to a deeper understanding of how structural variations influence the compound's physical properties (Yu et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for derivatization, are essential for comprehending the compound's versatility and applicability in different research contexts. Studies on similar compounds elucidate the influence of molecular structure on chemical properties, including reactivity patterns and the formation of derivatives with varied functionalities (Patrick et al., 2007).
Applications De Recherche Scientifique
Isoxazoline Containing Natural Products as Anticancer Agents
Isoxazoline, a core structure related to the query compound, has been identified as an important class of nitrogen and oxygen-containing heterocycles with significant importance in medicinal chemistry, especially as anticancer agents. Isoxazoline derivatives found in natural sources and their synthetic counterparts have been explored for their anticancer properties, showcasing the relevance of isoxazoline functionalities in developing potential chemotherapeutic candidates (Kaur et al., 2014).
Furan Derivatives in Biomass Conversion and Polymer Chemistry
Furan derivatives, such as 5-hydroxymethylfurfural (HMF), are pivotal in the valorization of sugars from lignocellulosic biomass, serving as building blocks for chemicals and fuels. The conversion of plant biomass to furan derivatives highlights the potential of furan functionalities in sustainable chemistry and materials science, indicating how a furan-containing compound like "N-(5-methyl-3-isoxazolyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide" could be relevant in these fields (Chernyshev et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-5-oxo-2-phenyloxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-9-7-12(17-21-9)16-15(19)11-8-13(18)20-14(11)10-5-3-2-4-6-10/h2-7,11,14H,8H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWGLETXHZEIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CC(=O)OC2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4008491.png)
![3,3'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dipropanoic acid](/img/structure/B4008494.png)
![1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008502.png)
![ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}-1-piperazinecarboxylate](/img/structure/B4008509.png)
![2-{6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1,3-benzothiazol-2-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4008527.png)
![ethyl {3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4008535.png)

![N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4008542.png)


![5-ethoxy-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4008575.png)

